molecular formula C18H20N2O3S B5883901 3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide

3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5883901
M. Wt: 344.4 g/mol
InChI Key: GMFHIFAJKQNWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EDC or NEDC, and it is a derivative of the widely used drug, N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (EDANS). EDC has been shown to have a number of unique properties that make it an ideal candidate for use in various research applications.

Mechanism of Action

EDC works by binding to specific sites on biological molecules, causing a change in their fluorescent properties. This change in fluorescence can be measured and used to monitor the activity of the molecule of interest. The exact mechanism of action of EDC is not fully understood, but it is believed to involve the formation of a complex between the compound and the biological molecule.
Biochemical and Physiological Effects:
EDC has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce changes in the structure and function of various biological systems. These effects have been studied extensively in vitro, but their relevance to in vivo systems is not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EDC in lab experiments is its ability to act as a highly sensitive fluorescent probe. This allows researchers to monitor the activity of biological molecules in real-time, providing valuable insights into their structure and function. However, there are also some limitations to using EDC, including its potential toxicity and the need for specialized equipment and techniques to use it effectively.

Future Directions

There are many potential future directions for research involving EDC, including the development of new applications for the compound in various fields of science. Some possible areas of research include the use of EDC in drug discovery and development, the study of protein-protein interactions, and the development of new diagnostic tools for various diseases.

Synthesis Methods

The synthesis of EDC involves a multi-step process that begins with the reaction of 2-hydroxy-4,5-dimethylbenzenamine with carbon disulfide to form the corresponding thiourea. This is followed by the reaction of the thiourea with ethyl chloroformate to form the ethyl carbamate derivative. Finally, the ethyl carbamate is reacted with 2-hydroxy-4,5-dimethylphenyl isocyanate to form EDC.

Scientific Research Applications

EDC has been used extensively in scientific research due to its ability to act as a fluorescent probe for the detection of various biological molecules. It has been used to study the binding of proteins, nucleic acids, and other biological molecules to various surfaces, as well as to monitor the activity of enzymes and other biomolecules. EDC has also been used as a tool for studying the structure and function of various biological systems, including membranes, cells, and tissues.

properties

IUPAC Name

3-ethoxy-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-23-14-7-5-6-13(10-14)17(22)20-18(24)19-15-8-11(2)12(3)9-16(15)21/h5-10,21H,4H2,1-3H3,(H2,19,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFHIFAJKQNWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C(=C2)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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